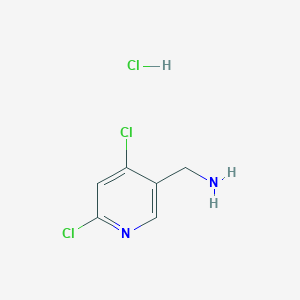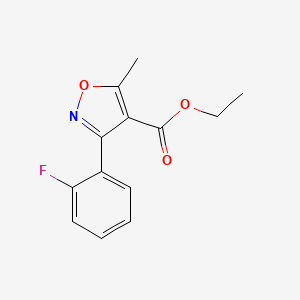
Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
概要
説明
The compound “Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate” is likely an organic compound containing a fluorophenyl group, a methyl group, and an oxazole ring. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Without specific experimental data, it’s difficult to provide an analysis of these properties for this compound .科学的研究の応用
Comprehensive Analysis of Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate Applications
Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications:
Antiviral Research: This compound may serve as a scaffold for developing new antiviral agents. Indole derivatives, which share a similar heterocyclic structure, have been reported to exhibit antiviral activities . By analogy, Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate could be modified to enhance its interaction with viral proteins, potentially leading to the development of novel antiviral medications.
Anti-inflammatory Agents: The structural similarity of this compound to other bioactive molecules suggests it could be explored for its anti-inflammatory properties. Research on indole derivatives has shown significant anti-inflammatory activity, which indicates that Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate might also be effective in this regard .
Anticancer Activity: Compounds with an indole base structure have been found to possess anticancer properties. Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate could be investigated for its potential to inhibit cancer cell growth and proliferation, contributing to the field of oncology .
Anti-HIV Research: Indole derivatives have shown promise as anti-HIV agents. The compound could be a candidate for the synthesis of new drugs aimed at combating HIV, given its structural features that may allow it to bind with high affinity to HIV-related proteins .
Antioxidant Properties: The oxidative stress response is a key area of research, particularly in the context of aging and degenerative diseases. Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate may have antioxidant capabilities that could be harnessed for therapeutic applications .
Antimicrobial Applications: Given the ongoing need for new antimicrobial agents, this compound’s potential antimicrobial activity could be of significant interest. Its structural framework could be optimized to target specific microbial enzymes or pathways .
Antitubercular Potential: Tuberculosis remains a major global health challenge. The compound’s possible antitubercular activity, inferred from the activity of related molecules, could lead to the development of new treatments for tuberculosis .
Antidiabetic Effects: Research into the management of diabetes could benefit from the exploration of this compound’s potential antidiabetic effects. Modifying its structure to interact with biological targets involved in glucose metabolism could open up new avenues for diabetes treatment .
作用機序
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on the intended use of this compound, it’s difficult to provide a detailed mechanism of action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZYVXZLXHAZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738347 | |
| Record name | Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
CAS RN |
1159600-04-0 | |
| Record name | Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[3.5]nonan-7-OL](/img/structure/B1404022.png)
![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1404023.png)
![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)


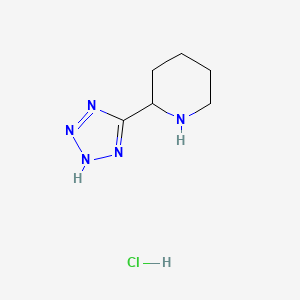
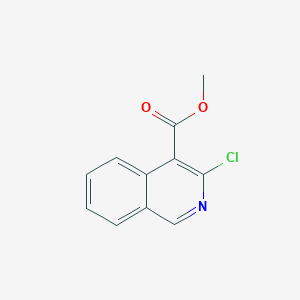
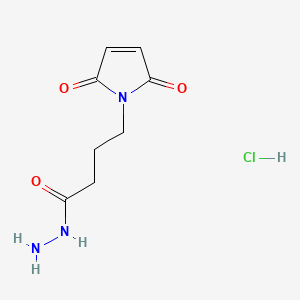
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B1404033.png)

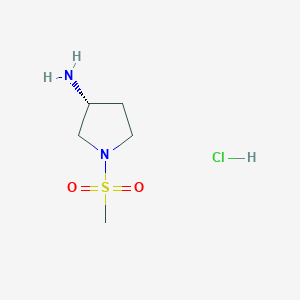
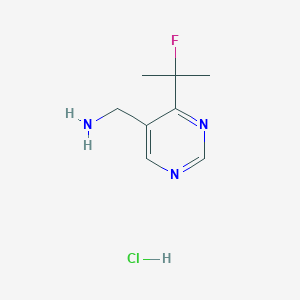
![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B1404041.png)
